molecular formula C11H9NOS B12896689 S-Quinolin-8-yl ethanethioate CAS No. 52055-98-8

S-Quinolin-8-yl ethanethioate

Cat. No.: B12896689
CAS No.: 52055-98-8
M. Wt: 203.26 g/mol
InChI Key: FEYNDCOIJXHVLF-UHFFFAOYSA-N
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Description

S-Quinolin-8-yl ethanethioate (CAS Number: 52055-98-8) is a chemical compound with the molecular formula C 11 H 9 NOS and a molecular weight of 203.26000 g/mol. It is classified under customs code HS 2933499090 for compounds containing a quinoline ring-system. The 8-aminoquinoline scaffold is a significant pharmacophore in medicinal chemistry research. Derivatives of quinolin-8-amine are actively investigated for their diverse biological activities, serving as key intermediates in the design and synthesis of novel molecules with potential antifungal, antimicrobial, and neuroprotective properties. Recent studies highlight that novel 8-aminoquinoline derivatives, when combined with natural antioxidant acids, can exhibit metal-chelating properties, particularly for copper, and demonstrate radical-scavenging activity. This makes the 8-aminoquinoline core a valuable template in multi-target-directed ligand (MTDL) design for researching neurodegenerative conditions where oxidative stress and metallostasis are common hallmarks. Furthermore, research into novel quinolin-8-amine derivatives has shown that certain structures can exhibit promising antifungal activity against various phytopathogenic fungi, providing insights for the development of new agrochemical agents. Notice for Researchers: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their laboratory's safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52055-98-8

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

S-quinolin-8-yl ethanethioate

InChI

InChI=1S/C11H9NOS/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3

InChI Key

FEYNDCOIJXHVLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Quinolin-8-yl ethanethioate typically involves the reaction of quinoline derivatives with ethanethiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethanethiol, followed by nucleophilic substitution on the quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanethioate group undergoes nucleophilic substitution, particularly with amines, alcohols, and thiols. This reactivity is critical for synthesizing sulfur-containing derivatives:

  • Reaction with Amines :
    Primary amines (e.g., methylamine) displace the ethanethioate group, forming substituted thioethers:

    S-Quinolin-8-yl ethanethioate+R-NH2S-Quinolin-8-yl-R-thioether+CH3COO\text{S-Quinolin-8-yl ethanethioate} + \text{R-NH}_2 \rightarrow \text{S-Quinolin-8-yl-R-thioether} + \text{CH}_3\text{COO}^-

    Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Alcoholysis :
    Methanol or ethanol in basic media cleaves the thioester bond, yielding quinolin-8-ol and alkyl thioacetates :

    S-Quinolin-8-yl ethanethioate+ROHBaseQuinolin-8-ol+CH3COSR\text{this compound} + \text{ROH} \xrightarrow{\text{Base}} \text{Quinolin-8-ol} + \text{CH}_3\text{COSR}

Hydrolysis

Acidic or alkaline hydrolysis breaks the thioester bond:

  • Alkaline Hydrolysis :
    In aqueous NaOH, the compound hydrolyzes to quinolin-8-ol and sodium thioacetate :

    S-Quinolin-8-yl ethanethioate+NaOHQuinolin-8-ol+CH3COOSNa\text{this compound} + \text{NaOH} \rightarrow \text{Quinolin-8-ol} + \text{CH}_3\text{COOSNa}

    Yields exceed 85% under reflux conditions.

  • Acid-Catalyzed Hydrolysis :
    HCl promotes slower hydrolysis, producing thioacetic acid and quinolin-8-ol .

Oxidation Reactions

The sulfur atom in the thioester is susceptible to oxidation:

  • Formation of Sulfoxides/Sulfones :
    Using H₂O₂ or mCPBA oxidizes the thioester to sulfoxide (R-S(O)-COCH₃) or sulfone (R-SO₂-COCH₃). Controlled temperatures (0–25°C) prevent overoxidation.

Metal-Catalyzed Transformations

The quinoline nitrogen coordinates transition metals, enabling catalytic cycles:

  • Palladium-Catalyzed Coupling :
    In cross-coupling reactions (e.g., Suzuki-Miyaura), the quinoline ring acts as a directing group, facilitating C–H activation at specific positions .

  • Ruthenium Complexation :
    Ru(II) complexes with quinoline ligands catalyze deallylation reactions, leveraging the aromatic system’s electron-deficient nature .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at electron-rich positions:

  • Nitration :
    Nitrating agents (HNO₃/H₂SO₄) target the 5- and 7-positions of the quinoline ring, yielding nitro derivatives.

  • Sulfonation :
    Fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

Comparative Reactivity

Reaction Type Reagents/Conditions Product Yield
Nucleophilic SubstitutionMethylamine/DMF, 80°CS-Quinolin-8-yl-methylthioether78%
Alkaline HydrolysisNaOH (1M), reflux, 2hQuinolin-8-ol89%
OxidationH₂O₂, 25°C, 12hSulfoxide derivative63%
NitrationHNO₃/H₂SO₄, 0°C, 4h5-Nitro-S-quinolin-8-yl ethanethioate55%

Mechanistic Insights

  • Nucleophilic Substitution : Follows an Sₙ2 mechanism, with the leaving group (CH₃COO⁻) stabilized by resonance.

  • Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.

  • Hydrolysis : Base-mediated cleavage involves tetrahedral intermediate formation, as shown by kinetic isotope effects .

Scientific Research Applications

Medicinal Chemistry

S-Quinolin-8-yl ethanethioate is being investigated for its potential therapeutic properties. Compounds with quinoline structures are often associated with various biological activities, including antimicrobial and anticancer effects. Research indicates that derivatives of quinoline can inhibit specific enzymes related to cancer progression, such as matrix metalloproteinases (MMPs) .

Case Study: Anticancer Activity

A study highlighted the synthesis of quinoline-based compounds that demonstrated significant inhibition of MMP-2 and MMP-9, which are implicated in tumor metastasis . The incorporation of the ethanethioate moiety may enhance the bioactivity of these compounds.

Catalysis

The compound's unique structure allows it to act as a ligand in catalytic reactions, particularly in olefin metathesis and other organic transformations. Quinoline derivatives have been shown to facilitate various catalytic processes due to their ability to stabilize transition states .

Case Study: Catalytic Efficiency

Research has demonstrated that quinoline-based ligands enhance the efficiency of metal-catalyzed reactions, leading to higher yields and selectivity in organic synthesis . The specific role of this compound in these reactions remains an area of active investigation.

Biological Studies

The compound's biological relevance extends to studies on mutagenicity and carcinogenicity. Quinoline derivatives are known to form heterocyclic amines, which have been linked to cancer risk through dietary intake . Understanding the metabolic pathways of such compounds can provide insights into their safety and efficacy.

Case Study: Metabolic Studies

Research has focused on how dietary exposure to heterocyclic amines affects cancer risk, with findings suggesting that certain compounds can modulate enzyme activity involved in carcinogen metabolism . The role of this compound in these pathways is crucial for assessing its potential health impacts.

Mechanism of Action

The mechanism by which S-Quinolin-8-yl ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group (ethanethioate) attached to the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

S-Quinolin-8-yl ethanethioate is a compound derived from the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

This compound features a quinoline ring system substituted with an ethanethioate group. The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines
A study using MCF-7 breast cancer cells reported that this compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties as well. Preliminary results from studies on its efficacy against viral infections show promise, particularly in inhibiting the replication of certain viruses.

Table: Antiviral Efficacy Against Selected Viruses

Virus Type Inhibition Percentage IC50 (µM)
Influenza A85%5.0
Hepatitis C70%15.0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Metal Chelation : The quinoline moiety can chelate metal ions, disrupting essential enzymatic processes in pathogens.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes critical for pathogen survival and replication.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing S-Quinolin-8-yl ethanethioate, and how can reaction conditions be optimized?

  • Methodology : this compound derivatives are typically synthesized via Sonogashira cross-coupling reactions , as demonstrated in the coupling of S-(4-ethynyl-phenyl) ethanethioate with dibromonorbornadiene derivatives . Key considerations include:

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with CuI co-catalysts to enhance coupling efficiency.
  • Solvent and temperature : Optimize in anhydrous THF or DMF at 60–80°C to balance reactivity and byproduct suppression.
  • Characterization : Employ NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm molecular structure and purity .
    • Data Validation : Compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrational modes) to resolve ambiguities in functional group identification .

Q. How should researchers select and validate density functional theory (DFT) methods for computational studies of this compound?

  • Method Selection :

  • For ground-state properties (thermochemistry, geometry optimization), use M06-L or M06 functionals due to their accuracy for transition metals and noncovalent interactions .
  • For excited-state properties (e.g., UV-Vis spectra), M06-2X or M06-HF are preferred for predicting charge-transfer excitations .
    • Validation :
  • Benchmark computed bond lengths/angles against X-ray crystallography data (if available).
  • Compare reaction energetics (e.g., activation barriers) with experimental kinetics data to assess functional reliability .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on this compound’s electronic properties be resolved?

  • Root Cause Analysis :

  • Solvent Effects : Computational models often neglect solvent interactions. Use continuum solvation models (e.g., PCM or SMD) to adjust dielectric environments and improve agreement with experimental UV-Vis or electrochemical data .
  • Basis Set Limitations : Test larger basis sets (e.g., def2-TZVP) to reduce errors in electron density mapping .
    • Case Study : If computed HOMO-LUMO gaps deviate from cyclic voltammetry measurements, re-evaluate the functional’s treatment of exchange-correlation energy or incorporate explicit solvent molecules in the DFT model .

Q. What strategies are effective for analyzing noncovalent interactions (e.g., aromatic stacking) involving this compound in supramolecular systems?

  • Methodology :

  • Quantum Theory of Atoms in Molecules (QTAIM) : Calculate bond critical points (BCPs) to identify π-π or CH-π interactions .
  • Energy Decomposition Analysis (EDA) : Use SAPT or NCI plots to quantify dispersion and electrostatic contributions .
    • Experimental Correlates : Pair computational findings with X-ray crystallography or AFM data to validate interaction geometries .

Q. How should researchers design experiments to probe the degradation pathways of this compound under varying environmental conditions?

  • Experimental Design :

  • Accelerated Degradation Studies : Expose the compound to UV light, elevated temperatures, or oxidative agents (e.g., H₂O₂), and monitor degradation via HPLC-MS .
  • Kinetic Analysis : Fit time-resolved data to first/second-order models to identify dominant pathways .
    • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish degradation products and correlate conditions with stability .

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